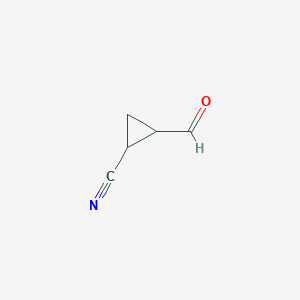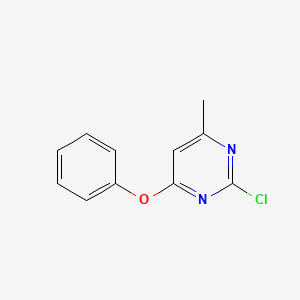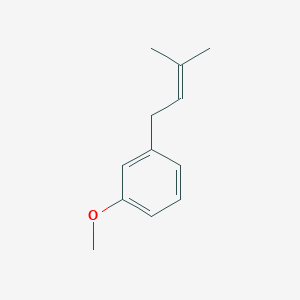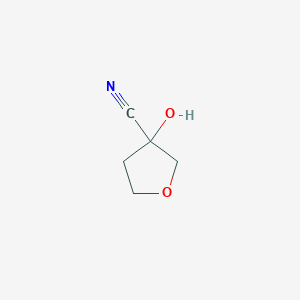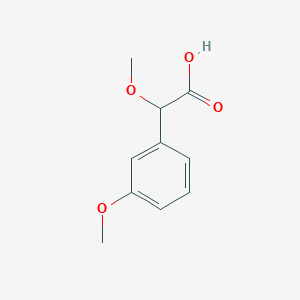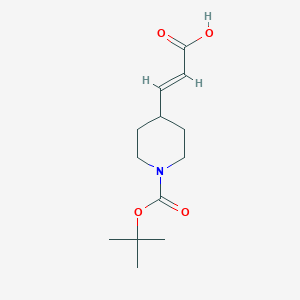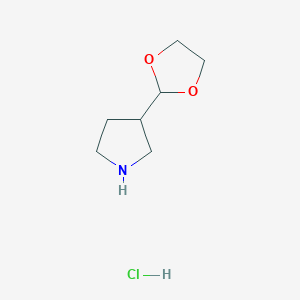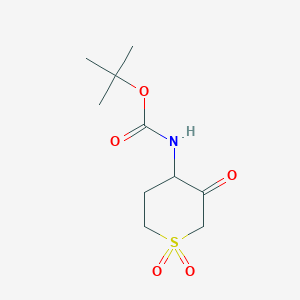
tert-butyl (1,1-dioxido-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate
Overview
Description
Tert-butyl (1,1-dioxido-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry, environmental science, and industrial processes. This compound features a tert-butyl group attached to a thiopyran ring, which is further functionalized with a carbamate group. The presence of the dioxido and oxo groups on the thiopyran ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1,1-dioxido-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent under acidic or basic conditions.
Introduction of the Dioxido and Oxo Groups: Oxidation reactions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid can introduce the dioxido and oxo functionalities onto the thiopyran ring.
Attachment of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Carbamate Formation: The final step involves the reaction of the functionalized thiopyran with an isocyanate or carbamoyl chloride to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1,1-dioxido-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the sulfur atom or other reactive sites on the molecule.
Reduction: Reduction reactions can target the oxo or dioxido groups, potentially converting them to hydroxyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the tert-butyl or carbamate groups.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (1,1-dioxido-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can serve as a probe or inhibitor for studying enzyme activities, particularly those involving sulfur-containing substrates. Its structural features may also be exploited in the design of bioactive molecules.
Medicine
Medicinally, this compound has potential applications as a drug candidate or a pharmacophore in the development of new therapeutics. Its ability to interact with biological targets through multiple functional groups makes it a versatile scaffold.
Industry
Industrially, this compound can be used in the development of new materials, catalysts, or as an intermediate in the production of fine chemicals. Its stability and reactivity profile make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which tert-butyl (1,1-dioxido-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through its carbamate group, forming covalent or non-covalent bonds. The dioxido and oxo groups can participate in redox reactions, influencing cellular processes. Molecular targets may include enzymes involved in sulfur metabolism or proteins with reactive cysteine residues.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (1-oxo-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate: Lacks the dioxido group, resulting in different reactivity and applications.
Tert-butyl (1,1-dioxido-3-hydroxy-2H-thiopyran-4-yl)carbamate: Contains a hydroxyl group instead of an oxo group, affecting its chemical behavior.
Tert-butyl (1,1-dioxido-3-aminotetrahydro-2H-thiopyran-4-yl)carbamate: Features an amino group, which can alter its biological activity and reactivity.
Uniqueness
Tert-butyl (1,1-dioxido-3-oxotetrahydro-2H-thiopyran-4-yl)carbamate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both dioxido and oxo groups on the thiopyran ring, along with the carbamate and tert-butyl groups, allows for a wide range of chemical transformations and interactions with biological targets.
This comprehensive overview highlights the versatility and potential of this compound in various scientific and industrial fields
Properties
IUPAC Name |
tert-butyl N-(1,1,3-trioxothian-4-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5S/c1-10(2,3)16-9(13)11-7-4-5-17(14,15)6-8(7)12/h7H,4-6H2,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQRXKCRDWVGBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCS(=O)(=O)CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

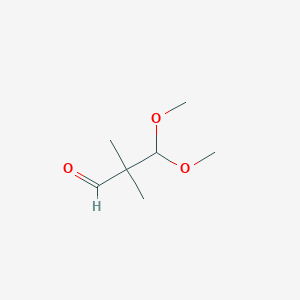
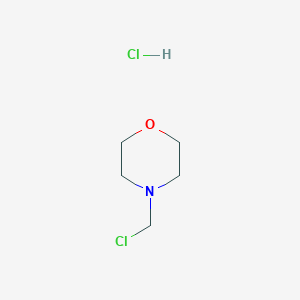
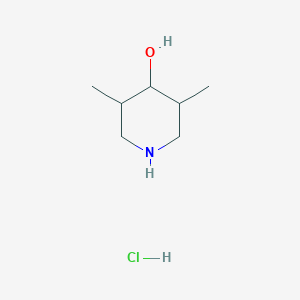
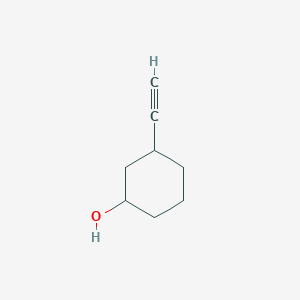

![Spiro[4.5]decane-2-carboxylic acid](/img/structure/B3380150.png)
![tert-butyl N-[2-(4-fluorophenyl)-3-hydroxypropyl]carbamate](/img/structure/B3380151.png)
